Sulfuryl chloride

Beschreibung

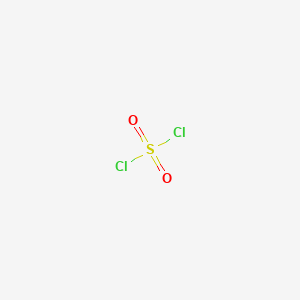

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

sulfuryl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2O2S/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBRCQOCSYXUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SO2Cl2, Cl2O2S | |

| Record name | SULFURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfuryl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfuryl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029707 | |

| Record name | Sulfuryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR OR LIGHT. | |

| Record name | SULFURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuryl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

156.4 °F at 760 mmHg (USCG, 1999), 69.3 °C, 69.1 °C | |

| Record name | SULFURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with benzene, toluene, ether, glacial acetic acid, and other org solvents, Solubility in water: reaction | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.67 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6674 at 20 °C/4 °C, Relative density (water = 1): 1.67 | |

| Record name | SULFURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.6 (Air = 1), Relative vapor density (air = 1): 4.65 | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

140.0 [mmHg], Vapor pressure = 100 mm Hg at 17.8 °C, Vapor pressures. [Table#2248], Vapor pressure, kPa at 20 °C: 14.8 | |

| Record name | Sulfuryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, mobile liquid | |

CAS No. |

7791-25-5 | |

| Record name | SULFURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuryl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfuryl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuryl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuryl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD26K0R3J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-54.1 °C | |

| Record name | SULFURYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHURYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0198 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Sulfuryl Chloride and Its Derivatives

Contemporary Synthetic Routes to Sulfuryl Chloride

This compound (SO₂Cl₂) is a versatile reagent in organic and inorganic chemistry, primarily utilized as a source of chlorine. Its synthesis is well-established, with the predominant industrial method involving the direct combination of sulfur dioxide (SO₂) and chlorine (Cl₂) gases.

The principal industrial synthesis of this compound involves the exothermic reaction of sulfur dioxide and chlorine gas. yufenggp.comwikipedia.org This reaction is typically carried out in the presence of a catalyst to facilitate the conversion. yufenggp.comwikipedia.org

Reaction: SO₂ + Cl₂ → SO₂Cl₂

Activated carbon is the most commonly employed catalyst for this process. yufenggp.comgoogle.comyufenggp.com The gases are passed through a bed of activated carbon, often under cooled conditions to manage the exothermic nature of the reaction. google.com Other catalysts, such as camphor, have also been reported. google.comyufenggp.com The reaction can be conducted without a solvent. In some variations, the process is facilitated by UV light to increase the reaction rate.

An alternative, though less common, historical route involves the heating of alkali metal, alkaline-earth metal, or magnesium chlorosulfonates. google.com For instance, heating sodium chlorosulfonate to approximately 400°C over several hours evolves equimolecular amounts of sulfur dioxide and chlorine gases, which are then passed through a cooled column of activated carbon to produce this compound. google.com

Crude this compound obtained from the catalytic process is typically purified by fractional distillation. yufenggp.comwikipedia.org This method effectively removes unreacted sulfur dioxide or chlorine. oecd.org For laboratory-scale purification to obtain research-grade material, vacuum distillation is a common technique, where the middle fraction is collected, discarding the initial and final portions. oregonstate.edu A fractional condensation train using a series of cold traps at progressively lower temperatures (e.g., -10 °C, -23 °C, -45°C, and liquid nitrogen) can also be employed to separate impurities and obtain a high-purity product. oregonstate.edu

Upon standing, this compound can decompose into sulfur dioxide and chlorine, which may impart a yellowish color to the liquid. yufenggp.comwikipedia.org Distillation is effective in removing these decomposition products.

Catalytic Synthesis from Sulfur Dioxide and Chlorine

Advanced Preparations of this compound Derivatives

This compound fluoride (B91410) (SO₂ClF) is a reactive gas that serves as a precursor to other sulfur-fluorine compounds. One laboratory-scale synthesis involves the reaction of this compound with a fluoride source. For instance, treating this compound with ammonium (B1175870) fluoride or potassium fluoride in trifluoroacetic acid at ambient temperature produces this compound fluoride. wikipedia.orgresearchgate.net

Another approach to synthesizing sulfonyl fluorides from their chloride analogs is through direct chloride/fluoride exchange. acs.org This can be achieved using potassium fluoride in a water/acetone biphasic mixture, which has been shown to be effective for a wide range of substrates, providing high yields. acs.org

The synthesis of sulfuryl fluoride (SO₂F₂) from this compound is another important transformation. This can be accomplished through fluorination of this compound. google.com A two-stage fluorination reaction using anhydrous potassium fluoride in the presence of a polar aprotic solvent (like acetonitrile) and an organic amine catalyst (such as triethylamine) has been patented for this purpose. google.com Another patented method involves the use of a hydrogen fluoride complex. google.com

The synthesis of other sulfonyl halides, such as bromides and iodides, is less common. The stability of sulfonyl halides decreases down the group, with fluorides being the most stable and iodides the least. wikipedia.org

Mechanistic Investigations of Sulfuryl Chloride Reactivity

Elucidating Free-Radical Chlorination Mechanisms

Sulfuryl chloride (SO₂Cl₂) serves as an important reagent for the chlorination of hydrocarbons, operating through a free-radical chain mechanism. wikipedia.org This process is typically initiated by heat, ultraviolet light, or a chemical radical initiator. wikipedia.orgupenn.edubc.edu The mechanism can be broken down into three distinct stages: initiation, propagation, and termination. aakash.ac.inlibretexts.org

The initiation phase of the reaction involves the generation of reactive radical intermediates. upenn.edu In the absence of an external initiator, this can be achieved by heating this compound to 100 °C or higher, causing it to decompose into sulfur dioxide and chlorine gas, with the chlorine then being homolytically cleaved by heat or light to form chlorine radicals (Cl•). wikipedia.org

More commonly, the reaction is initiated at lower temperatures using a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). bc.edugoogle.com The process unfolds in a sequence of steps:

Decomposition of Initiator: The initiator (e.g., AIBN) undergoes thermal decomposition to produce two cyanopropyl radicals and a molecule of nitrogen gas. bc.edu

Reaction with this compound: The newly formed cyanopropyl radical reacts with a molecule of this compound (SO₂Cl₂). This step generates the corresponding alkyl chloride ((CH₃)₂C(CN)Cl) and a chlorosulfonyl radical (SO₂Cl•). bc.edu

Formation of Chlorine Radical: The chlorosulfonyl radical is unstable and rapidly decomposes, yielding gaseous sulfur dioxide (SO₂) and the crucial chlorine radical (Cl•), which then drives the chain reaction. upenn.edubc.edu

This multi-step initiation ensures a steady, low-concentration supply of chlorine radicals to begin the propagation phase. scribd.com

The propagation stage consists of a self-sustaining cycle of reactions where a radical reacts with a stable molecule to produce a new radical, which continues the chain. upenn.edu

For the chlorination of alkanes (represented as R-H), the propagation sequence is as follows:

Hydrogen Abstraction: A chlorine radical (Cl•) abstracts a hydrogen atom from the alkane substrate to form hydrogen chloride (HCl) and an alkyl radical (R•). bc.edulibretexts.org

Chlorine Transfer: The alkyl radical (R•) then reacts with a molecule of this compound (SO₂Cl₂). This step yields the desired chlorinated alkane product (R-Cl) and a chlorosulfonyl radical (SO₂Cl•). upenn.edubc.edu

Regeneration of Chlorine Radical: As in the initiation phase, the chlorosulfonyl radical (SO₂Cl•) decomposes into sulfur dioxide (SO₂) and a chlorine radical (Cl•). bc.edu This regenerated chlorine radical is then free to start a new cycle by abstracting a hydrogen from another alkane molecule.

In the case of alkenes, chlorination with this compound can be more complex, potentially proceeding through both free-radical and heterolytic pathways, leading to a mixture of substitution and addition products. researchgate.net Under conditions that favor radical mechanisms (darkness, absence of oxygen, high olefin concentration), the reaction yields an increased amount of allylic substitution products. researchgate.net

The chain reaction does not continue indefinitely. It is eventually terminated when two radical species combine to form a stable, non-radical molecule. upenn.edulibretexts.org These side reactions remove radicals from the cycle, halting the propagation chain. upenn.edu Possible termination steps include the combination of:

Two chlorine radicals to form chlorine (Cl₂). libretexts.org

An alkyl radical and a chlorine radical to form the alkyl chloride product (R-Cl). upenn.edulibretexts.org

Two alkyl radicals to form a longer-chain alkane (R-R). libretexts.org

The probability of these termination steps increases as the concentration of reactants decreases. bc.edu

A critical aspect of these reactions is product selectivity . When an alkane has different types of hydrogen atoms (primary, secondary, tertiary), a mixture of isomeric chlorinated products can be formed. bc.edu The distribution of these products is determined by two main factors: the statistical probability (the number of each type of hydrogen available) and the relative reactivity of each hydrogen type. aakash.ac.in The reactivity for hydrogen abstraction by a chlorine radical follows the order: tertiary > secondary > primary. aakash.ac.inlibretexts.org This order corresponds to the stability of the alkyl radical formed after hydrogen abstraction.

This compound is often considered a more selective chlorinating agent than chlorine gas (Cl₂). masterorganicchemistry.com This enhanced selectivity is attributed to the role of the chlorosulfonyl radical (SO₂Cl•) in the propagation chain. masterorganicchemistry.com While the highly reactive chlorine radical (Cl•) is not very selective, the SO₂Cl• radical is less reactive and therefore demonstrates greater selectivity in abstracting hydrogen atoms. masterorganicchemistry.com It preferentially attacks the C-H bond that leads to the most stable radical.

The Hammond postulate helps to explain this difference in selectivity. The hydrogen abstraction by the highly reactive Cl• radical is an exothermic process with an early transition state that resembles the reactants. masterorganicchemistry.com Consequently, there is little difference in the activation energies for abstracting primary, secondary, or tertiary hydrogens, leading to low selectivity. masterorganicchemistry.com In contrast, the abstraction by a less reactive radical, like the SO₂Cl• radical, is more endothermic and has a later, more product-like transition state. This transition state better reflects the energy differences of the resulting alkyl radicals, leading to a greater difference in activation energies and thus higher selectivity. masterorganicchemistry.com

This principle is clearly illustrated when comparing chlorination to the more selective bromination reaction, where the less reactive bromine radical leads to a much higher preference for the formation of the most stable free radical. masterorganicchemistry.com The use of this compound provides a method to achieve higher selectivity in chlorinations than is possible with elemental chlorine under similar conditions. masterorganicchemistry.com

Termination Processes and Factors Governing Product Selectivity

Unraveling Nucleophilic Substitution Mechanisms at Sulfuryl Sulfur

Beyond its role in free-radical reactions, the sulfur atom in this compound is electrophilic and susceptible to attack by nucleophiles. Mechanistic studies have focused on understanding the pathways of these substitution reactions.

Investigations into the mechanism of nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides have provided strong evidence for a synchronous S_N2 pathway. mdpi.com Experimental and theoretical studies, particularly on the chloride-chloride exchange reaction in arenesulfonyl chlorides using radio-labeled chloride ions (³⁶Cl⁻), have been pivotal. mdpi.comresearchgate.net

Density Functional Theory (DFT) calculations of the reaction profile reveal a double-well potential energy surface with a single central transition state, which is characteristic of a typical S_N2 mechanism. mdpi.com This indicates that the reaction proceeds in a single, concerted step where the incoming nucleophilic chloride attacks the sulfur atom as the leaving chloride departs. mdpi.comresearchgate.net

The transition state for this S_N2 displacement is proposed to have a trigonal bipyramidal structure. cdnsciencepub.com In this arrangement, the incoming nucleophile and the leaving group occupy the axial positions. cdnsciencepub.com This is distinct from an addition-elimination mechanism, which would involve the formation of a stable pentacoordinate sulfurane intermediate. mdpi.comresearchgate.net While the addition-elimination pathway is observed for the analogous fluoride (B91410) exchange reaction, the chloride exchange proceeds synchronously via the S_N2 mechanism. mdpi.com

Characterization of Addition-Elimination Mechanisms

The nucleophilic substitution at the tetracoordinate sulfur atom of this compound and its derivatives, such as arenesulfonyl chlorides, is a subject of detailed mechanistic investigation. A central question in these studies is whether the reactions proceed synchronously via a classical S_N2 mechanism, involving a single transition state, or stepwise through an addition-elimination (A-E) pathway. mdpi.com The A-E mechanism is characterized by the formation of an unstable, hypervalent sulfur intermediate, typically a trigonal bipyramidal intermediate (TBPI). mdpi.com

Distinguishing between these two pathways is often challenging. researchgate.net However, computational and experimental studies have provided significant insights. For instance, theoretical studies using Density Functional Theory (DFT) on the identity chloride-chloride exchange reaction in arenesulfonyl chlorides indicate that this specific reaction proceeds via a single transition state, consistent with an S_N2 mechanism. mdpi.comresearchgate.net Conversely, the analogous fluoride exchange reaction is shown to occur through an A-E mechanism, which involves the formation of a difluorosulfurandioxide intermediate. mdpi.comresearchgate.net

The stereochemical outcome of the substitution can depend on the operative mechanism. While S_N2 reactions at a tetrahedral sulfur center typically proceed with an inversion of configuration, the stereochemistry of an A-E reaction is dependent on the arrangement of the entering and leaving groups within the trigonal bipyramidal intermediate. mdpi.com Computational studies on gas-phase nucleophilic substitution reactions at the sulfur of methanesulfinyl derivatives have also shown that an A-E mechanism is common, resulting in a potential energy surface with a central tetracoordinate-sulfur minimum. researchgate.net

Influence of Substituent Effects on Reactivity (e.g., Ortho-Alkyl Acceleration)

The reactivity of this compound derivatives, particularly arenesulfonyl chlorides, is significantly influenced by substituents on the aromatic ring. Generally, electron-withdrawing substituents at the para and meta positions enhance the rate of nucleophilic substitution. This is quantified by the Hammett equation, which correlates the logarithm of the reaction rate constants with substituent constants (σ). For the isotopic chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides, a positive ρ-value of +2.02 was determined, indicating that the reaction is favored by electron-withdrawing groups which stabilize the developing negative charge in the transition state. mdpi.comresearchgate.netnih.gov

A counterintuitive phenomenon known as "ortho-alkyl acceleration" has been observed, where the presence of alkyl groups at the ortho position of benzenesulfonyl chlorides increases their reactivity in nucleophilic substitution reactions. mdpi.commdpi.com This is contrary to expectations, as alkyl groups are electron-donating and should decrease the electrophilicity of the sulfur center, while also providing steric hindrance to the incoming nucleophile. mdpi.comresearchgate.net Both the inductive and steric effects of ortho-alkyl groups are expected to decrease the reaction rate. mdpi.com

Kinetic studies and DFT calculations have revealed that this enhanced reactivity is not due to a typical electronic effect but rather to a unique structural feature of the ground state. mdpi.comresearchgate.net The presence of bulky ortho-alkyl substituents forces the molecule into a rigid, sterically congested, and compressed structure. mdpi.comresearchgate.net The transition to the trigonal bipyramidal transition state relieves this ground-state strain, thus lowering the activation energy and accelerating the reaction. researchgate.net This effect has been termed "steric acceleration." researchgate.net For example, preliminary data showed that the second-order rate constant for the chloride exchange in (2,4,6-Me₃)-benzenesulfonyl chloride was significantly higher than that for benzenesulfonyl chloride itself. mdpi.com

Electrophilic Activation and Reaction Mechanisms

This compound can act as an electrophile for the chlorination of aromatic compounds. researchgate.net Kinetic studies of the reaction between this compound and aromatic ethers, such as anisole, in chlorobenzene (B131634) show a second-order rate law, being first order in both the aromatic compound and this compound. scite.ai The reaction is believed to involve a heterolytic pathway where the this compound molecule itself acts as the electrophile, likely through an incipient heterolysis of the S-Cl bond upon interaction with the nucleophilic aromatic ring. researchgate.netscite.ai The reaction rate is strongly accelerated by electron-releasing groups on the aromatic nucleus, which is characteristic of electrophilic aromatic substitution. scite.ai For instance, nitration, another electrophilic substitution, proceeds much faster with toluene (B28343) than with benzene. msu.edu

Catalyst-Mediated Electrophilic Chlorination of Aromatic Systems

The electrophilicity of this compound can be significantly enhanced through the use of catalysts, enabling the chlorination of a wider range of aromatic substrates under milder conditions. Both Lewis acids and organocatalysts have been employed for this purpose.

Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective catalysts. cardiff.ac.ukgoogle.com In the presence of AlCl₃ and a co-catalyst like diphenyl sulfide (B99878), the chlorination of activated aromatics is accelerated. chem-soc.si The proposed mechanism involves the reaction of this compound with diphenyl sulfide to generate diphenylsulfur dichloride, which then complexes with the Lewis acid to form the active chlorinating agent. chem-soc.si Indium(III) salts have also been identified as effective, water-stable Lewis acid catalysts for electrophilic aromatic substitution reactions involving this compound. nih.gov

Organocatalysts can also activate this compound, offering an alternative to metal-based systems. researchgate.netnih.gov The reactivity of SO₂Cl₂ can be fine-tuned by the choice of organocatalyst. researchgate.netnih.gov Acetonitrile (B52724) has been found to be a strong activator, capable of promoting the chlorination of even less reactive arenes like p-xylene (B151628) in high yields. researchgate.netnih.gov For more sensitive, oxidation-labile substrates such as p-cresol, a milder activator like 1,4-dioxane (B91453) is effective. researchgate.netnih.gov this compound has also been shown to act as a radical initiator in certain metal-free cross-dehydrogenative coupling reactions of tertiary amines under aerobic conditions. acs.org

Regioselectivity Control in Aromatic Functionalization with this compound

A significant challenge in the electrophilic chlorination of substituted aromatics is controlling the regioselectivity, specifically the ratio of ortho to para isomers. The choice of catalyst system is paramount in directing the substitution to the desired position.

For the chlorination of phenols, catalyst systems have been developed that exhibit remarkable control over the ortho/para ratio. The use of certain poly(alkylene sulfide)s in conjunction with a Lewis acid like AlCl₃ or FeCl₃ can lead to very high selectivity for the para-chlorinated product, often under solvent-free conditions. cardiff.ac.uk The length of the alkylene spacer in the polymer catalyst influences the selectivity for different phenol (B47542) substrates. cardiff.ac.uk Conversely, extremely high ortho-selectivity (o:p ratio ≤99:1) can be achieved using specific organocatalysts, such as (S)-diphenylprolinol. researchgate.netnih.gov Other catalysts, like Nagasawa's bis-thiourea, also show high ortho-directing ability. researchgate.netnih.gov

For less activated arenes like toluene, achieving high regioselectivity is also possible. A combination of HNaX zeolite and diphenyl sulfide as a co-catalyst system for chlorination with this compound has been shown to significantly increase the para/ortho ratio from 0.93 to 6.0, along with an improved yield of monochlorinated products. chem-soc.si

Other Complex Reaction Pathways and Transformations

Intramolecular Cyclization Reactions and β-Sultone Formation

This compound and its derivatives can participate in complex reaction cascades, including intramolecular cyclizations that lead to the formation of cyclic sulfonates, known as sultones. A notable example is the formation and reaction of β-sultones (1,2-oxathietane 2,2-dioxides). researchgate.net

The synthesis of 2-hydroxyethanesulfonyl chloride provides a clear case of β-sultone intermediacy. researchgate.netcdnsciencepub.com This compound, which is both an alcohol and a sulfonyl chloride, is unstable and readily undergoes intramolecular cyclization to form the transient β-sultone. researchgate.netresearchgate.net This cyclization can proceed via two main pathways depending on the conditions. A unimolecular pathway involves a complex of the hydroxyalkanesulfonyl chloride with a water molecule, which acts as a general base to facilitate the ring closure. researchgate.netresearchgate.net Alternatively, under basic conditions, the reaction is promoted by hydroxide, which deprotonates the alcohol to form an alkoxide that then cyclizes via intramolecular nucleophilic attack on the sulfonyl group. researchgate.netresearchgate.net The highly strained β-sultone intermediate is then rapidly opened by nucleophiles present in the medium, such as water or alcohols, to yield the final products. researchgate.net

The formation of β-sultones as intermediates has also been proposed in other transformations. For example, the reaction of alkanesulfonyl chlorides with ketones in the presence of potassium fluoride to yield alkenes is believed to proceed through a β-sultone intermediate, which subsequently eliminates sulfur trioxide. arkat-usa.org

Rearrangement Reactions Facilitated by this compound (e.g., Pummerer Rearrangement)

This compound (SO₂Cl₂) is a versatile reagent in organic synthesis, notably for its role in facilitating rearrangement reactions, the most prominent of which is a variation of the Pummerer rearrangement. This reaction typically involves the conversion of a sulfoxide (B87167) to an α-chloro sulfide.

The classical Pummerer rearrangement converts an alkyl sulfoxide into an α-acyloxy-thioether using an activating agent like acetic anhydride. wikipedia.orgyoutube.com When this compound is used, it serves a dual function. First, it acts as the activating agent, reacting with the sulfoxide at the sulfur atom. This is followed by the introduction of a chlorine atom at the α-carbon position, resulting in the formation of an α-chloro thioether. chemeurope.comcdnsciencepub.com

The mechanism commences with the reaction of a sulfoxide with this compound. This leads to the formation of a chlorosulfonium salt intermediate. cdnsciencepub.com This intermediate is highly electrophilic. In the subsequent step, a base, which can be the chloride ion or another species present in the reaction mixture, abstracts a proton from the α-carbon. This abstraction leads to the formation of a sulfonium (B1226848) ylide. The ylide then undergoes a rearrangement where the chloride ion attacks the α-carbon, leading to the final α-chloro sulfide product and the elimination of sulfur dioxide (SO₂) and hydrochloric acid (HCl). youtube.com

An alternative pathway from the chlorosulfonium salt involves the elimination of a proton to form a thionium (B1214772) ion. This cationic species is a potent electrophile. chemeurope.com The subsequent attack by a chloride ion nucleophile on this intermediate yields the α-chloro sulfide. youtube.com This process has been utilized in the synthesis of key intermediates for antiretroviral drugs like Emtricitabine and Lamivudine, where a sulfenyl chloride intermediate, formed from a thioglycolate and this compound, undergoes a Pummerer-type rearrangement. chemeurope.com

The reaction of phenylthio-substituted 4,5-dihydrofuran-3(2H)-ones with this compound provides a highly diastereoselective route to α-chlorosulfides. These products can then undergo further Lewis acid-mediated elimination and rearrangement reactions.

The table below summarizes findings from a study on the continuous flow synthesis involving a Pummerer rearrangement facilitated by this compound.

Table 1: Reaction Parameters in a this compound-Facilitated Pummerer Rearrangement

| Parameter | Observation | Citation |

|---|---|---|

| Reagent Stoichiometry | 2.2 equivalents of SO₂Cl₂ provided the best yields and selectivity. | |

| Temperature | Lower temperatures (-20 °C) favored the desired dichloro product over the trichloro byproduct and reduced decomposition. | |

| Byproducts | Gaseous byproducts include hydrogen chloride (HCl) and sulfur dioxide (SO₂). | |

| Pressure | Reactions performed under autogenous pressure showed better outcomes, suggesting that maintaining dissolved gaseous byproducts like HCl can improve yield. |

Decomposition Dynamics of this compound and Byproduct Formation

The decomposition of this compound is a well-studied process that can proceed through thermal, photochemical, and hydrolytic pathways, each yielding specific byproducts.

Thermal Decomposition

When heated, this compound decomposes in a first-order unimolecular gas-phase reaction into sulfur dioxide (SO₂) and chlorine gas (Cl₂). chegg.comvaia.comvaia.com SO₂Cl₂(g) → SO₂(g) + Cl₂(g) brainly.com

This reaction is a classic example of first-order kinetics, where the rate of decomposition is directly proportional to the concentration of this compound. vaia.comvaia.com The decomposition begins to occur at temperatures above its boiling point (69°C) and proceeds readily at temperatures of 100°C and higher. yufenggp.com The rate constant and half-life of this reaction are dependent on temperature but not on the initial concentration of the reactant. vaia.comvaia.com For instance, at 320°C (593 K), the rate constant is 2.2 x 10⁻⁵ s⁻¹, corresponding to a half-life of approximately 8.75 hours. chegg.combrainly.com At 660 K, the rate constant increases significantly to 4.5 x 10⁻² s⁻¹. vaia.compearson.com

Table 2: Kinetic Data for the Thermal Decomposition of this compound

| Temperature (K) | Rate Constant (k) | Half-life (t₁/₂) | Citation |

|---|---|---|---|

| 593 (320°C) | 2.20 x 10⁻⁵ s⁻¹ | 8.75 hours (approx. 31,500 s) | chegg.combrainly.com |

| 600 | 2.80 x 10⁻³ min⁻¹ | approx. 247 minutes | brainly.combrainly.com |

| 660 | 4.5 x 10⁻² s⁻¹ | approx. 15.4 seconds | vaia.com |

Photochemical Decomposition (Photolysis)

This compound can also be decomposed by light in a process known as photolysis. caltech.edu The photolysis of this compound can be initiated by UV light. caltech.edu In the absence of other reactants, this process also yields sulfur dioxide and chlorine. However, the reaction pathway can be more complex in the presence of other atmospheric species. For example, the photolysis of mixtures of chlorine (Cl₂) and sulfur dioxide (SO₂) leads to the quantitative conversion of SO₂ to SO₂Cl₂. caltech.edu If oxygen is present during the photolysis of these mixtures, sulfuric acid (H₂SO₄) is formed as a byproduct in addition to this compound. caltech.edu

Hydrolytic Decomposition

This compound is highly sensitive to moisture and reacts violently with water in an exothermic hydrolysis reaction. yufenggp.comoecd.org This process leads to the formation of sulfuric acid and hydrochloric acid. yufenggp.comoecd.org SO₂Cl₂(l) + 2H₂O(l) → H₂SO₄(aq) + 2HCl(aq) smolecule.com

The reaction is rapid; a guideline test showed complete hydrolysis within five minutes at room temperature with stirring. oecd.org In moist air, this compound also hydrolyzes, forming corrosive mists of these acids. oecd.org Due to this high reactivity with water, this compound is not found in nature. yufenggp.com

Advanced Applications of Sulfuryl Chloride in Organic Synthesis

Strategic Chlorination of Diverse Organic Substrates

Sulfuryl chloride is widely employed for the chlorination of a broad range of organic compounds, including alkanes, alkenes, alkynes, and various functionalized molecules. yufenggp.comrohandyes.com The reaction conditions can often be tuned to achieve desired selectivity.

Functionalization of Alkanes and Cycloalkanes via Radical Pathways

The chlorination of alkanes using this compound typically proceeds through a free-radical chain mechanism. scribd.comaakash.ac.in This process requires an initiator to generate the initial chlorine radicals. scribd.com Common initiators include peroxides or 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), and the reaction can also be induced by light. wikipedia.orgbc.edu

The initiation sequence involves the decomposition of the initiator to form radicals, which then react with this compound to produce a sulfonyl chloride radical (•SO₂Cl) and subsequently a chlorine radical (Cl•). bc.edu

Initiation Steps:

Decomposition of AIBN: (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂ bc.edu

Radical reaction with SO₂Cl₂: (CH₃)₂C(CN)• + SO₂Cl₂ → (CH₃)₂C(CN)Cl + •SO₂Cl bc.edu

Decomposition of sulfonyl chloride radical: •SO₂Cl → SO₂ + Cl• bc.edu

The propagation steps involve the chlorine radical abstracting a hydrogen atom from the alkane to form an alkyl radical, which then reacts with this compound to yield the chlorinated alkane and regenerate the chlorine radical, continuing the chain reaction. aakash.ac.inbc.edu

Propagation Steps:

R-H + Cl• → R• + HCl aakash.ac.in

R• + SO₂Cl₂ → R-Cl + •SO₂Cl → R-Cl + SO₂ + Cl• bc.edulibretexts.org

This method allows for the conversion of C-H bonds to C-Cl bonds. wikipedia.org For alkanes with different types of hydrogen atoms (primary, secondary, tertiary), the reaction often yields a mixture of isomeric products. scribd.comlibretexts.org The distribution of these products depends on factors like the relative reactivity of the C-H bonds (tertiary > secondary > primary) and statistical probability. aakash.ac.in For example, the free-radical chlorination of 1-chlorobutane (B31608) with this compound and AIBN produces a mixture of all four possible dichlorobutane isomers. upenn.eduresearchgate.net

Halogenation of Alkenes and Alkynes

This compound readily adds to alkenes and alkynes, providing a direct route to vicinal dichlorides and dichlorovinyl compounds, respectively. wikipedia.orgyufenggp.com Like elemental chlorine, this compound reacts with alkenes to produce vicinal dichlorides. researchgate.net For instance, it can be used for the dichlorination of alkenes at ambient temperatures, offering a practical alternative to gaseous chlorine. researchgate.net The reaction with cyclohexene (B86901) yields the corresponding vicinal dichloride. researchgate.net

In addition to simple addition, this compound participates in more complex transformations involving double bonds. For example, it facilitates an efficient, catalyst-free 5-endo chlorocycloetherification of homoallylic alcohols to produce β-chlorotetrahydrofuran derivatives in high yields under mild conditions. organic-chemistry.org

For alkynes, this compound can be used in chlorosulfonylation reactions, often catalyzed by transition metals like copper or iron, to synthesize β-chlorovinyl sulfones. rsc.org This transformation involves the addition of both a chlorine atom and a sulfonyl group across the triple bond. The regioselectivity of this addition can be influenced by the catalyst and the substituents on the alkyne. rsc.org

Selective Chlorination of Aromatic and Heterocyclic Compounds

This compound is an effective reagent for the electrophilic chlorination of aromatic and heterocyclic compounds. wikipedia.orgyufenggp.com The reactivity and regioselectivity of these reactions can be finely tuned by using various catalysts. acs.orgresearchgate.net

For electron-rich aromatic compounds like phenols and anilines, controlling the reaction to achieve selective monochlorination can be challenging, as over-chlorination is common. acs.orggoogle.com However, specific catalyst systems have been developed to direct the chlorination to either the ortho or para position.

Para-Selectivity: Combinations of a Lewis acid (like AlCl₃ or FeCl₃) and a divalent sulfur compound (like diphenyl sulfide) can catalyze the para-chlorination of phenols and their ethers with high selectivity. google.comgoogle.comcardiff.ac.uk For instance, chlorinating o-cresol (B1677501) with this compound in the presence of diphenyl sulfide (B99878) and AlCl₃ yields predominantly 4-chloro-o-cresol. google.com

Ortho-Selectivity: Secondary amines, such as di-s-butylamine or 2,2,6,6-tetramethylpiperidine (B32323) (TMP), have been identified as effective organocatalysts for the ortho-selective chlorination of phenols and anilines. researchgate.netrsc.org

The reactivity of this compound can be modulated by organocatalysts, enabling the chlorination of even less activated aromatic compounds. Acetonitrile (B52724), for example, has been shown to strongly activate SO₂Cl₂, allowing for the high-yield chlorination of p-xylene (B151628). acs.orgresearchgate.netnih.gov

This catalytic approach extends to heterocyclic compounds. For example, methods have been developed for the site-selective polar chlorination of 2- and 4-alkylpyridines. nih.gov

Table 1: Examples of Catalyst-Tuned Selective Chlorination of Aromatic Compounds with this compound. acs.orgresearchgate.netcardiff.ac.uknih.govAlpha-Chlorination of Carbonyl Compounds and Ethers

This compound is a key reagent for the α-chlorination of compounds containing a carbonyl group, such as ketones and esters, as well as ethers. wikipedia.org The reaction involves the conversion of a C-H bond adjacent (in the alpha position) to the activating carbonyl or ether oxygen into a C-Cl bond. yufenggp.comrohandyes.com

For ketones, α-chlorination can be achieved directly with this compound. google.com The reaction is often performed in various solvents, with chlorinated solvents like dichloromethane (B109758) being common. google.com The synthesis of α-chloro aryl ketones from the corresponding acetophenones is a well-established application. google.com For unsymmetrical ketones, regioselectivity can be an issue, but methods exist to control the site of chlorination, sometimes by first converting the ketone to an enol silyl (B83357) ether intermediate before reacting with this compound. pitt.eduacs.org

Ethers can also undergo chlorination at the α-position with this compound. wikipedia.orgyufenggp.com For example, tetrahydrofuran (B95107) can be chlorinated using this reagent. wikipedia.org The reaction can proceed in the dark, and studies have shown that it can lead to products like α,β,β-trichlorinated ethers under certain conditions. researchgate.netdntb.gov.ua

Conversion of Alcohols to Alkyl Chlorides and Derivatives

This compound provides a method for converting alcohols into the corresponding alkyl chlorides. wikipedia.orgyufenggp.com While thionyl chloride (SOCl₂) is more commonly associated with this transformation, this compound can also be employed. wikipedia.orgdoubtnut.comopenstax.org More recently, efficient methods using aryl sulfonyl chlorides in the presence of N-methylpyrrolidone (NMP) have been developed for the synthesis of alkyl chlorides from a broad range of aliphatic alcohols with good to excellent yields. tandfonline.comresearchgate.net This approach is valued for its mild conditions and high functional group tolerance. tandfonline.com

Another related transformation is the conversion of alcohols into sulfonate esters by reacting them with a sulfonyl chloride (like p-toluenesulfonyl chloride). pearson.comyoutube.com While not a direct chlorination, this process activates the hydroxyl group, turning it into an excellent leaving group for subsequent nucleophilic substitution reactions, including those with chloride ions to form alkyl chlorides. youtube.com

Enabling Functional Group Transformations

Beyond its primary role as a chlorinating agent, this compound facilitates other important functional group transformations. A notable example is its reaction with thiols or disulfides to produce the corresponding sulfenyl chlorides (R-S-Cl). wikipedia.orgwikipedia.org

R-SH + SO₂Cl₂ → R-SCl + SO₂ + HCl wikipedia.org R₂S₂ + Cl₂ → 2 R-SCl (this compound can act as a source of Cl₂) wikipedia.org

Sulfenyl chlorides are themselves valuable reactive intermediates in organosulfur chemistry, used in the formation of new sulfur-nitrogen and sulfur-oxygen bonds. wikipedia.org

Formation of Sulfenyl Chlorides from Thiols and Disulfides

This compound is a key reagent for the conversion of thiols (R-SH) and disulfides (R-S-S-R) into the corresponding sulfenyl chlorides (R-S-Cl). fishersci.nl This transformation is of significant importance as sulfenyl chlorides are valuable intermediates in organic synthesis, allowing for the introduction of sulfur atoms into molecules. The reaction with thiols is typically rapid and exothermic. nih.gov

The general reaction can be represented as: R-SH + SO₂Cl₂ → R-S-Cl + SO₂ + HCl nih.gov

Similarly, disulfides can be cleaved to yield sulfenyl chlorides. This method provides a direct route to these reactive species, which can be used in subsequent reactions without isolation. nih.gov

Table 1: Examples of Sulfenyl Chloride Formation

| Reactant | Product | PubChem CID (Product) |

|---|---|---|

| Benzenethiol | Benzenesulfenyl chloride | 11008040 nih.gov |

Synthesis of Sulfonyl Chlorides and Sulfonamides

One of the most prominent applications of this compound is in the synthesis of sulfonyl chlorides (R-SO₂Cl). wikipedia.org These compounds are stable and serve as essential precursors for the production of sulfonamides, a class of compounds with widespread applications, particularly in pharmaceuticals. ontosight.ai Sulfonic acids can be converted to sulfonyl chlorides using this compound. wikipedia.org

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. ontosight.ainih.gov This reaction is a cornerstone in medicinal chemistry for the preparation of sulfa drugs and other therapeutic agents. ontosight.ai One-pot syntheses have also been developed where a thiol is converted directly to a sulfonamide using this compound in the presence of an amine. easychem.org

Table 2: Examples of Synthesized Sulfonamides

| Sulfonyl Chloride Precursor | Amine Reactant | Product | PubChem CID (Product) |

|---|---|---|---|

| Benzenesulfonyl chloride | Ammonia | Benzenesulfonamide (B165840) | 6149 |

| 4-Nitrobenzenesulfonyl chloride | 2-Aminoethanol | N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | 77995 |

Dehydrating Agent in Nitrile Synthesis from Aldoximes

While various dehydrating agents are employed in the conversion of aldoximes (R-CH=NOH) to nitriles (R-C≡N), the direct application of this compound for this specific transformation is not extensively documented in prominent chemical literature. Reagents such as thionyl chloride (SOCl₂), often in conjunction with a base or solid support like silica (B1680970) gel, are more commonly cited for this purpose. researchgate.nettsijournals.com For instance, the dehydration of aldoximes can be achieved using p-toluenesulfonyl chloride in the presence of triethylamine. Although this compound is a powerful reagent, its role as a dehydrating agent for aldoximes to produce nitriles is not a well-established or primary application based on available research.

Role in Complex Molecule Synthesis

The reactivity of this compound makes it a valuable tool in the multi-step synthesis of complex and high-value molecules, including active pharmaceutical ingredients, agrochemicals, and materials for the dye industry.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound plays a critical role in the synthesis of a wide array of pharmaceutical compounds. nih.gov It is instrumental in preparing key intermediates and in the direct incorporation of sulfonyl groups into active pharmaceutical ingredients (APIs). A notable example is the synthesis of sulfonamide-based drugs, which include various antibiotics, diuretics, and anticonvulsants.

For instance, the synthesis of the widely used anti-inflammatory drug Celecoxib involves the formation of a pyrazole (B372694) ring followed by the introduction of a benzenesulfonamide moiety, a step where sulfonyl chloride chemistry is pivotal. wikipedia.orgfishersci.ca Similarly, the synthesis of many sulfonamide antibiotics, such as sulfamethoxazole, relies on the reaction of a substituted aniline (B41778) with a sulfonyl chloride derivative. wikipedia.org

Table 3: Examples of Pharmaceuticals Synthesized Using this compound Chemistry

| Pharmaceutical | Therapeutic Class | Role of this compound | PubChem CID |

|---|---|---|---|

| Celecoxib | Anti-inflammatory (NSAID) | Synthesis of the sulfonamide group | 2662 wikipedia.orgfishersci.caguidetopharmacology.orgciteab.commims.com |

| Sulfamethoxazole | Antibiotic | Synthesis of the sulfonamide group | 5329 wikipedia.org |

| Sulfaphenazole | Antibacterial | Synthesis of the sulfonamide group | 5335 wikipedia.org |

Application in Agrochemical Synthesis

The agrochemical industry heavily relies on this compound for the production of a variety of crop protection agents, including herbicides, fungicides, and insecticides. Its utility lies in its ability to introduce chlorine atoms or sulfonyl groups into organic molecules, which are often essential for the biological activity of these agrochemicals.

A significant class of herbicides synthesized using this compound derivatives are the sulfonylureas. These compounds are highly effective at low application rates and act by inhibiting the enzyme acetolactate synthase in plants. The synthesis of the sulfonylurea backbone often involves the reaction of a sulfonyl chloride with an isocyanate.

Precursors in Dye and Pigment Manufacturing

This compound is an important intermediate in the manufacturing of dyes and pigments. ontosight.aiontosight.aiwikipedia.orgnih.govuni.lu It is used to produce sulfonated precursors that can be incorporated into a variety of dye structures, including the widely used azo dyes. The presence of sulfonate groups (-SO₃H) in dye molecules often enhances their water solubility and their ability to bind to textile fibers. The synthesis of these sulfonated precursors frequently involves the use of sulfonyl chlorides derived from this compound.

Catalytic Roles and Advanced Synthetic Strategies

This compound (SO₂Cl₂) serves as a powerful and versatile reagent in modern organic synthesis. Its reactivity can be finely controlled through the use of catalysts, and its application in advanced manufacturing architectures like continuous flow reactors highlights its industrial relevance. These strategies not only enhance reaction efficiency but also provide superior control over selectivity and safety.

This compound as a Catalyst or Co-catalyst in Organic Reactions

Catalytic Activation of this compound

The high reactivity of this compound can lead to non-selective reactions and the formation of byproducts. acs.org To overcome this, various catalysts are used to modulate its behavior, particularly in electrophilic aromatic substitution. Organocatalysts and Lewis acids are prominent in this regard, enabling selective chlorination of a wide range of substrates, including phenols, anilines, and electron-rich aromatic compounds. acs.orgacs.orgrsc.org

For instance, the chlorination of phenols with this compound can be directed to achieve high regioselectivity. Research has shown that the choice of catalyst determines the position of chlorination (ortho vs. para). A catalyst system comprising diphenyl sulfide and aluminum chloride has been used for para-selective chlorination. acs.org The proposed mechanism involves the formation of a bulky active chlorinating intermediate, which sterically favors attack at the para position. acs.org Conversely, certain amine organocatalysts can promote ortho-selectivity. rsc.orgresearchgate.net The fine-tuning of this compound's reactivity is also demonstrated in the chlorination of diverse aromatic compounds where solvents and catalysts like acetonitrile or 1,4-dioxane (B91453) can control the reaction's outcome. acs.orgresearchgate.net Acetonitrile, for example, has been found to activate SO₂Cl₂ strongly, enabling the chlorination of less reactive substrates like p-xylene in high yields. acs.orgacs.org

The table below summarizes the effect of different catalysts on the regioselective chlorination of phenols using this compound.

| Catalyst/Catalyst System | Target Substrate | Predominant Isomer | o:p Ratio | Yield | Reference |

| (S)-Diphenylprolinol (1 mol%) | Phenols | Ortho | ≤99:1 | High | acs.org |

| Nagasawa's bis-thiourea (1 mol%) | Phenols | Ortho | High o-selectivity | High | acs.org |

| Acetonitrile / (S)-BINAPO (5 mol%) | Phenols | Para | ≤4:96 | High | acs.org |

| Diphenyl sulfide / Aluminum chloride | Phenols | Para | 9:91 | - | acs.org |

| Secondary Amine | Anilines | Ortho | High o-selectivity | High | rsc.org |

| Zeolite H-L | Toluene (B28343) | Para | >1 | - | researchgate.netresearchgate.net |

| Yields and ratios are dependent on specific substrate and reaction conditions. |

This compound as a Catalytic Initiator

In a more direct catalytic role, this compound has been effectively used in catalytic amounts as a radical initiator. A notable example is the metal-free aerobic cross-dehydrogenative coupling (CDC) of tertiary amines. figshare.com In this reaction, a catalytic quantity of SO₂Cl₂ is proposed to initiate a radical autoxidation mechanism under mild, aerobic conditions. This application showcases this compound not as the primary reagent being consumed but as the trigger for the desired transformation, a distinct catalytic function. figshare.com

Implementation in Continuous Flow Reaction Architectures for Enhanced Control and Throughput

The inherent reactivity and potential for hazardous exotherms in reactions involving this compound make it an ideal candidate for implementation in continuous flow systems. researchgate.netwikipedia.org Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle reactive intermediates and gaseous byproducts. wikipedia.orgacs.org

A prominent example is the use of a this compound-mediated chlorothiol–ene reaction in the synthesis of a key oxathiolane core intermediate for the antiretroviral drugs Emtricitabine and Lamivudine. rsc.orgresearchgate.netwikipedia.org The batch scale-up of this process revealed significant safety concerns, including strong exotherms and the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. acs.orgwikipedia.orgacs.org The reaction sequence involves the treatment of menthyl thioglycolate with SO₂Cl₂ to form a sulfenyl chloride intermediate, which is then reacted with vinyl acetate. acs.orgacs.org

Heat flow calorimetry data from batch experiments highlighted the significant heat release in both steps:

Step 1 (Sulfenyl chloride formation): 242 kJ/mol acs.orgnih.gov

Step 2 (Reaction with vinyl acetate): 438 kJ/mol acs.orgnih.gov

These large exotherms necessitate slow reagent addition and active cooling in batch reactors. nih.gov However, by transitioning to a continuous flow reactor, researchers were able to achieve superior temperature control, minimize byproduct formation, and significantly increase productivity. researchgate.netwikipedia.org The enhanced control in the flow system also allowed for better management of gaseous byproducts; keeping HCl dissolved in the reaction mixture was found to improve the stability of the desired product. acs.orgnih.gov The optimized flow process ultimately led to a system with a throughput of 141 g/h, demonstrating a scalable and safer manufacturing route. researchgate.netwikipedia.org

The table below outlines key parameters and outcomes when transitioning the synthesis from batch to a continuous flow process.

| Parameter | Batch Process | Continuous Flow Process | Advantage of Flow |

| Temperature Control | Difficult; large, rapid exotherms. acs.org | Precise; superior heat transfer. wikipedia.org | Enhanced safety and reproducibility. |

| Pressure Control | Sensitive to headspace pressure changes. acs.org | Better tolerance to pressure changes. acs.org | Improved yield and product stability. |

| Reagent Addition | Slow addition required to manage exotherm. nih.gov | Fast reagent mixing and immediate reaction. wikipedia.org | Increased throughput. |

| Byproduct Handling | Gaseous HCl and SO₂ evolution can affect yield. acs.orgnih.gov | Gaseous byproducts can be kept in solution or managed effectively. acs.orgacs.org | Higher yields and product stability. |

| Throughput | Limited by safety constraints of scale-up. | 141 g/h achieved. researchgate.netwikipedia.org | High productivity and scalability. |

Computational and Spectroscopic Approaches in Sulfuryl Chloride Research

Quantum Chemical Investigations (e.g., Density Functional Theory Studies)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of sulfuryl chloride at the molecular level. DFT calculations offer a balance between computational cost and accuracy, enabling the detailed examination of molecular structures, reaction mechanisms, and reactivity indices. mdpi.comnih.gov

DFT calculations are employed to determine the optimized geometry of this compound, predicting bond lengths and angles that are in good agreement with experimental data. The molecule adopts a distorted tetrahedral geometry around the central sulfur atom. cdnsciencepub.com Computational studies on related sulfonyl chlorides have shown that the S-O bonds are shorter than a typical single bond, indicating significant π-bond character. cdnsciencepub.com

The reactivity profile of this compound is dictated by its electronic structure. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and two chlorine atoms. pearson.com This makes the sulfur atom susceptible to attack by nucleophiles. pearson.comnih.gov Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visually represent this electrophilicity. In an MEP map of this compound, the region around the sulfur atom would show a significant positive potential (often colored blue), indicating its electrophilic nature, while the oxygen and chlorine atoms would be surrounded by regions of negative potential (colored red), indicating their nucleophilic character. scispace.com

DFT is a powerful tool for mapping the potential energy surfaces (PES) of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can model the entire reaction pathway. mdpi.comresearchgate.net This theoretical modeling is crucial for understanding reaction mechanisms.

For instance, in nucleophilic substitution reactions at the sulfuryl center, two primary mechanisms are often considered: a concerted Sₙ2-type mechanism involving a single transition state, and a stepwise addition-elimination (A-E) mechanism that proceeds through a hypervalent intermediate. mdpi.comnih.gov DFT calculations on the chloride-chloride exchange in arenesulfonyl chlorides have shown that the reaction proceeds synchronously via a single transition state (Sₙ2 mechanism). mdpi.com The transition state is characterized by a trigonal bipyramidal geometry at the sulfur atom, with the incoming and outgoing nucleophiles in the axial positions. mdpi.comcdnsciencepub.com The reliability of these calculations is supported by the good correlation between calculated and experimental kinetic data. mdpi.comnih.gov

The activation energy (Ea) for a reaction can be determined from the energy difference between the reactants and the transition state on the calculated PES. For example, in the reaction of this compound with 4-isothiazolin-3-one, DFT calculations (B3LYP/6-311G(d,p)) were used to locate the transition states and calculate the corresponding activation energies, providing insight into the kinetic favorability of different reaction pathways.

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. The electrophilicity index (ω), calculated from the electronic chemical potential (μ) and chemical hardness (η), provides a measure of a molecule's ability to accept electrons. ijera.com this compound possesses a high electrophilicity index, confirming its strong electrophilic character. For example, in a study of its reaction with isothiazole (B42339) derivatives, the electrophilicity index (ω) of this compound was calculated to be 4.72 eV, significantly higher than that of the nucleophilic partner (1.37 eV).

Conversely, a nucleophilicity index (N) can be defined to quantify the electron-donating ability of a species. ijera.com The difference in electrophilicity (Δω) between the electrophile and the nucleophile can indicate the polar nature of a reaction. A Δω value greater than 1 eV suggests a polar reaction involving significant charge transfer. iosrjournals.org In the aforementioned study, the Δω for the reaction involving this compound was found to be well above this threshold, indicating a polar mechanism.

Local reactivity indices, such as the Fukui functions, can be used to predict the specific sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. For this compound, these calculations would confirm that the sulfur atom is the primary electrophilic center, while the chlorine atoms also exhibit electrophilic character, making them potential sites for interaction with nucleophiles.

Theoretical Modeling of Reaction Pathways and Transition States

Kinetic and Thermodynamic Profiling of this compound Reactions

Experimental and computational studies work in tandem to provide a comprehensive kinetic and thermodynamic profile of reactions involving this compound.